(S)-4-Phenyl-1,3-oxazolidine-2-thione
Overview
Description
(S)-4-Phenyl-1,3-oxazolidine-2-thione is a chiral heterocyclic compound that features a five-membered ring containing oxygen, nitrogen, and sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Phenyl-1,3-oxazolidine-2-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of (S)-phenylglycinol with carbon disulfide in the presence of a base, such as potassium carbonate, to form the oxazolidine-2-thione ring. The reaction is usually carried out in an organic solvent like tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted oxazolidine-2-thione derivatives.
Scientific Research Applications
(S)-4-Phenyl-1,3-oxazolidine-2-thione has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-4-Phenyl-1,3-oxazolidine-2-thione involves its interaction with specific molecular targets. The sulfur atom in the thione ring can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets are subject to ongoing research, but its ability to modulate biological functions makes it a compound of interest.
Comparison with Similar Compounds
4-Phenyl-1,3-oxazolidine-2-one: Lacks the sulfur atom, leading to different reactivity and applications.
4-Phenyl-1,3-thiazolidine-2-thione: Contains a sulfur atom in place of oxygen, resulting in distinct chemical properties.
Uniqueness: (S)-4-Phenyl-1,3-oxazolidine-2-thione is unique due to its combination of oxygen, nitrogen, and sulfur in a chiral heterocyclic ring. This structure imparts specific reactivity and potential for diverse applications that are not shared by its analogs.
Properties
IUPAC Name |
(4S)-4-phenyl-1,3-oxazolidine-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c12-9-10-8(6-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,12)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIJIGQKFDZTNC-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=S)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](NC(=S)O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461189 | |
Record name | (4S)-4-Phenyl-1,3-oxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190970-57-1 | |
Record name | (4S)-4-Phenyl-1,3-oxazolidine-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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